6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
Description
The compound 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one (CAS: 108612-45-9), commonly known as Mizolastine, is a second-generation antihistamine with potent selective H₁ receptor antagonism. Its structure comprises a pyrimidin-4(1H)-one core substituted at position 6 with a 1-(4-fluorobenzyl)piperidin-4-yl group and at position 2 with a pyridin-2-yl moiety . Mizolastine is clinically used to treat allergic rhinitis and chronic urticaria, leveraging its dual action of inhibiting histamine release and reducing inflammatory mediator synthesis .
Properties
Molecular Formula |
C21H21FN4O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H21FN4O/c22-17-6-4-15(5-7-17)14-26-11-8-16(9-12-26)19-13-20(27)25-21(24-19)18-3-1-2-10-23-18/h1-7,10,13,16H,8-9,11-12,14H2,(H,24,25,27) |
InChI Key |
LCRWZKLEARXQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Fluorobenzyl)piperidin-4-one
This intermediate is a crucial building block for the piperidinyl substituent. It can be prepared by:
- Reacting 4-fluorobenzyl chloride or bromide with piperidin-4-one under basic conditions.
- Alternatively, reductive amination of piperidin-4-one with 4-fluorobenzylamine in the presence of a reducing agent like sodium triacetoxyborohydride.
Typical reaction conditions include heating in ethanol/water mixtures with potassium carbonate as base, followed by extraction and purification by column chromatography.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reductive amination | Piperidin-4-one + 4-fluorobenzylamine + NaBH(OAc)3 in EtOH/H2O, 110 °C | 1-(4-Fluorobenzyl)piperidin-4-one (yield ~69%) |
Preparation of 6-Chloropyrimidin-4(3H)-one or 6-Bromopyrimidin-4(3H)-one
The pyrimidinone core with a halogen substituent at the 6-position is a common precursor for subsequent substitution reactions.
- Prepared by chlorination or bromination of pyrimidin-4-one derivatives.
- Commercially available or synthesized via condensation reactions involving amidines and β-dicarbonyl compounds.
This intermediate allows for selective nucleophilic aromatic substitution at the 6-position.
Coupling of Pyridin-2-yl Group at the 2-Position
The pyridin-2-yl substituent is introduced via Suzuki coupling or nucleophilic aromatic substitution depending on the halogen on the pyrimidinone ring.
- Suzuki coupling involves the reaction of 6-halopyrimidin-4(3H)-one with 2-pyridylboronic acid in the presence of a palladium catalyst.
- Alternatively, nucleophilic substitution with 2-aminopyridine derivatives under basic conditions.
Optimized reaction conditions include:
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh3)4 or Pd(dppf)Cl2 | K2CO3 or Na2CO3 | Dioxane/H2O | 80-100 °C | 60-85% |
This step results in 2-(pyridin-2-yl)pyrimidin-4(1H)-one intermediate.
Purification and Characterization
- Crude products are purified by recrystallization or column chromatography.
- Salts such as hydrochloride or tartarate salts can be formed to improve purity and stability.
- Characterization includes NMR, mass spectrometry, and HPLC to confirm structure and purity.
Representative Experimental Procedure (Adapted from Patent WO2010082110A2 and Related Literature)
| Step | Procedure |
|---|---|
| 1 | Dissolve 1-(4-fluorobenzyl)piperidin-4-one hydrochloride (100 g) and potassium carbonate (143.4 g) in acetonitrile (900 mL) at 30 °C. |
| 2 | Add potassium iodide (6.5 g) as halide catalyst. |
| 3 | Heat the mixture to 55–60 °C and stir for 1 hour. |
| 4 | Add 6-chloropyrimidin-4(3H)-one derivative (dissolved in 600 mL acetonitrile) dropwise at 60 °C. |
| 5 | Stir the reaction for 46 hours at 60 °C. |
| 6 | Remove solvent under reduced pressure at 50–55 °C. |
| 7 | Slurry crude product in water at 25–50 °C for 1 hour, filter, and dry under vacuum at 60–65 °C. |
This yields the target compound with purity >98% and minimal dimer impurities (<0.1%).
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Preparation of piperidinone | Reductive amination | Piperidin-4-one + 4-fluorobenzylamine + NaBH(OAc)3 | ~69% yield; EtOH/H2O, 110 °C |
| Pyrimidinone halogenation | Halogenation | Chlorination/bromination of pyrimidin-4-one | Commercial or synthetic intermediate |
| Pyridin-2-yl coupling | Suzuki coupling or SNAr | Pd catalyst, K2CO3, dioxane/H2O, 80-100 °C | 60-85% yield |
| Piperidinyl substitution | Nucleophilic substitution | Piperidinyl amine, K2CO3, KI, acetonitrile, 55-60 °C | >98% purity after purification |
| Purification | Recrystallization/filtration | Water slurrying, vacuum drying | Removes dimer impurities <0.1% |
Chemical Reactions Analysis
Types of Reactions
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparison
Table 1: Key Structural Features and Pharmacological Targets
Key Observations:
TAK-442’s tetrahydropyrimidin-2(1H)-one core introduces conformational constraints, favoring Factor Xa binding .
Substituent Effects: The 4-fluorobenzyl group in Mizolastine enhances H₁ receptor affinity and metabolic stability compared to non-fluorinated analogues . Compound 42 replaces the pyridin-2-yl group with a benzo[d]thiazol-2-yl moiety, likely altering target specificity toward kinase inhibition . The methylthio group in 6-(1-acetylpiperidin-4-yl)-2-(methylthio)pyrimidin-4(3H)-one increases lipophilicity (logP ~2.8 estimated) versus Mizolastine’s pyridinyl group (logP 3.47) .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Mizolastine’s moderate logP (3.47) balances membrane permeability and aqueous solubility, critical for oral bioavailability .
- Compound 42’s higher logP (~4.2) suggests increased tissue penetration but may limit solubility, necessitating formulation adjustments .
- TAK-442’s lower logP (2.9) and high PSA (98.7 Ų) align with its parenteral administration route .
Biological Activity
The compound 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a pyrimidine core with piperidine and pyridine moieties, suggests a diverse range of interactions with biological targets.
- Molecular Formula : C21H21FN4O
- Molecular Weight : 364.42 g/mol
- CAS Number : 1381465-15-1
The presence of a fluorine atom in the 4-fluorobenzyl group enhances lipophilicity, potentially influencing the compound's pharmacokinetic properties and biological activity .
Anti-inflammatory Properties
Research indicates that compounds with similar structural frameworks exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit nitric oxide production in macrophages, suggesting the potential for This compound to modulate inflammatory pathways.
Antitumor Activity
The anticancer potential of this compound is supported by findings that similar structures have been effective against various cancer cell lines. For example, derivatives with piperidine and pyrimidine frameworks have demonstrated activity against human cancer cell lines, indicating that this compound may also possess anticancer properties .
Understanding the mechanism of action is crucial for elucidating the pharmacodynamics of This compound . Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in inflammatory responses or cancer progression. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for quantifying these interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to This compound :
Q & A
Q. Yield Optimization :
- Purify intermediates via column chromatography or recrystallization to minimize side products.
- Monitor reaction progress using TLC or HPLC to terminate reactions at optimal conversion points .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and substituent positions (e.g., distinguishing fluorobenzyl vs. pyridyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : Resolves crystal structure and stereochemistry, critical for understanding binding interactions .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) and identifies degradation products under stress conditions .
Intermediate: How should researchers design in vitro and in vivo studies to evaluate this compound’s biological activity?
Answer:
- In vitro :
- Target binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for kinases or GPCRs.
- Cellular assays : Test cytotoxicity (MTT assay) and IC₅₀ values in disease-relevant cell lines (e.g., cancer, inflammatory models) .
- In vivo :
- Animal models : Sprague-Dawley rats or CD-1 mice for pharmacokinetic (PK) profiling (dose: 10–50 mg/kg, oral/i.p.) .
- Endpoint selection : Measure biomarkers (e.g., cytokine levels) and histopathology to correlate efficacy with structural features .
Advanced: How can structure-activity relationship (SAR) studies be conducted to improve this compound’s potency?
Answer:
- Substituent variation : Systematically modify the fluorobenzyl group (e.g., replace F with Cl or CF₃) and pyridine ring (e.g., 3-pyridyl vs. 4-pyridyl) .
- Bioisosteric replacements : Substitute the piperidine ring with morpholine or azetidine to enhance metabolic stability .
- 3D-QSAR modeling : Use Schrödinger Suite or MOE to predict binding conformations and guide synthetic prioritization .
Advanced: How should contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
Answer:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate target selectivity : Use CRISPR knockout models to confirm on-target effects vs. off-target interactions.
- Meta-analysis : Compare data across studies using statistical tools (GraphPad Prism) to identify outliers or batch effects .
Advanced: What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 inhibition.
- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using GROMACS .
- Docking studies : AutoDock Vina or Glide predicts binding modes to targets like PI3K or JAK2 .
Advanced: How can researchers address stability issues during storage or formulation?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .
- Lyophilization : Stabilize hygroscopic forms by freeze-drying with excipients (e.g., mannitol).
- HPLC-MS monitoring : Track oxidation or hydrolysis products over time .
Advanced: What experimental designs are recommended for comparative studies with structurally analogous compounds?
Answer:
- Matched molecular pair analysis : Compare analogs with single structural variations (e.g., piperidine vs. pyrrolidine) to isolate SAR trends .
- Blinded studies : Use randomized block designs to minimize bias in efficacy/toxicity assessments .
- Multivariate statistics : Principal component analysis (PCA) correlates structural features with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
